molecular formula C9H15NO2 B1373191 Tert-butyl 2-cyano-2,2-dimethylacetate CAS No. 75235-66-4

Tert-butyl 2-cyano-2,2-dimethylacetate

Cat. No. B1373191
CAS RN: 75235-66-4
M. Wt: 169.22 g/mol
InChI Key: GESJVZLQSJGIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 . It belongs to the class of organic compounds known as organic carbonic acids and derivatives . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-cyano-2,2-dimethylacetate is represented by the InChI code 1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 . The molecular weight of this compound is 169.22 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-2,2-dimethylacetate is a liquid at room temperature .

Scientific Research Applications

Radical Intermediates in Thermolysis

Tert-butyl 2-cyano-2,2-dimethylacetate plays a role in the formation of radical intermediates in thermolysis reactions. In a study by Dolenc and Plesničar (1997), the compound was involved in reactions that resulted in iodanyl and tert-butylperoxyl radicals, illustrating its significance in complex chemical reactions (Dolenc & Plesničar, 1997).

Oxidative Mannich Reaction

Ratnikov and Doyle (2013) explored the role of tert-butyl hydroperoxide in oxidative Mannich reactions. The study highlighted the importance of tert-butyl hydroperoxide in the single electron transfer step of these reactions (Ratnikov & Doyle, 2013).

Hydroxyl Group Protection

Corey and Venkateswarlu (1972) discussed the development of chemical agents for protecting hydroxyl groups, emphasizing the stability and specificity of tert-butyldimethylsilyl derivatives, including tert-butyl 2-cyano-2,2-dimethylacetate (Corey & Venkateswarlu, 1972).

Synthesis of Acetonitrile Derivatives

Jin Dong-yuan (2010) reported the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile using tert-butyl 2-cyano-2,2-dimethylacetate, demonstrating its utility in creating complex organic molecules (Jin Dong-yuan, 2010).

Interaction with Metal Complexes

Boere et al. (2007) investigated a tert-butyl/cyano substituted compound's interaction with metal complexes, providing insights into the structural and electronic properties of these compounds (Boere et al., 2007).

Safety And Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESJVZLQSJGIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-2,2-dimethylacetate

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